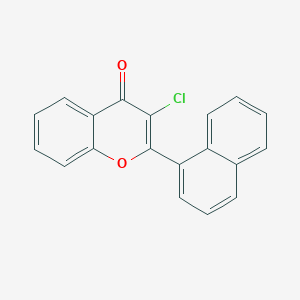

3-Chloro-2-(naphthalen-1-yl)-4h-chromen-4-one

Description

3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-one is a synthetic flavone derivative characterized by a chromen-4-one core substituted with a chlorine atom at position 3 and a naphthalen-1-yl group at position 2. This compound belongs to the class of naphthoflavones, which are notable for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The chlorine substituent enhances electrophilicity and may influence binding interactions with biological targets, while the naphthalene moiety contributes to hydrophobic interactions and π-stacking in molecular recognition . Structural studies of related compounds indicate that substituent positioning significantly impacts molecular conformation and intermolecular forces, such as hydrogen bonding and van der Waals interactions .

Properties

CAS No. |

13379-34-5 |

|---|---|

Molecular Formula |

C19H11ClO2 |

Molecular Weight |

306.7 g/mol |

IUPAC Name |

3-chloro-2-naphthalen-1-ylchromen-4-one |

InChI |

InChI=1S/C19H11ClO2/c20-17-18(21)15-9-3-4-11-16(15)22-19(17)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |

InChI Key |

CBQOWILPXMVKPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C(C(=O)C4=CC=CC=C4O3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 1-naphthaldehyde.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

Cyclization: The chalcone intermediate is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the chromenone core.

Chlorination: Finally, the chromenone core is chlorinated at the 3-position using a chlorinating agent, such as thionyl chloride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 3 undergoes nucleophilic substitution under mild conditions. This reactivity is exploited to introduce heteroatoms or functional groups.

Mechanistic Insight :

The chloro substituent acts as a leaving group, with the naphthalene ring directing nucleophilic attack via resonance effects. Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Electrophilic Aromatic Substitution (EAS)

The naphthalen-1-yl moiety undergoes EAS at positions 4 and 5 due to electron-donating effects from the chromone oxygen.

Regioselectivity : Electron-rich positions on the naphthalene ring are preferentially targeted, with steric effects from the chromone core influencing substitution patterns .

Cycloaddition Reactions

The chromone core participates in [4+2] Diels-Alder reactions due to its conjugated diene system.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 110°C, 8 h | Fused bicyclic adduct | 83% | Endo selectivity observed |

Kinetics : Reactions proceed faster with electron-deficient dienophiles. The chloro group slightly deactivates the chromone’s diene character .

Radical-Mediated Reactions

Radical initiators enable C–Cl bond cleavage and subsequent functionalization.

Mechanism :

Radical-induced C–Cl cleavage generates a carbon-centered radical, which undergoes oxidative hydrocarbonylation using air as the oxygen source .

Photochemical Transformations

UV irradiation induces rearrangements or cyclizations.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|---|

| Ring Expansion | UV (254 nm), MeCN, 12 h | Benzofuran-fused derivative | 65% | Requires electron-donating substituents |

Limitations : The chloro group reduces photostability compared to non-halogenated analogs .

Organometallic Coupling

Palladium-catalyzed cross-couplings modify the naphthalene moiety.

Scope : Coupling occurs at the naphthalene ring’s para position relative to the chromone attachment .

Reduction and Oxidation

Selective reduction of the chromone carbonyl group is achievable.

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations | Source |

|---|---|---|---|---|---|

| Carbonyl Reduction | NaBH₄, CeCl₃, EtOH, 0°C, 1 h | 3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-ol | 89% | Chemoselective for the keto group |

Oxidation : Strong oxidants (e.g., KMnO₄) degrade the chromone core, limiting synthetic utility.

Comparative Reactivity Table

| Reaction Class | Rate | Typical Yield | Functional Group Tolerance |

|---|---|---|---|

| Nucleophilic Substitution | Moderate | 50–70% | Sensitive to steric bulk |

| EAS | Fast | 60–80% | Tolerates electron-withdrawing groups |

| Cycloaddition | Slow | 70–90% | Requires electron-deficient dienophiles |

| Radical Reactions | Fast | 70–85% | Solvent-free conditions favored |

Scientific Research Applications

3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural features and properties of 3-chloro-2-(naphthalen-1-yl)-4H-chromen-4-one with analogous chromen-4-one derivatives:

Key Findings

Substituent Effects on Bioactivity: Halogenation: The C3 chlorine in the target compound may improve binding affinity compared to non-halogenated analogs (e.g., 2-(naphthalen-1-yl)-4H-chromen-4-one) by introducing electronegative interactions . Methoxy Groups: Methoxy substitutions at C6 (vs. C5) enhance Aurora kinase inhibition, suggesting positional sensitivity in enzyme interactions . Sulfonyl and Bromine Groups: Polar substituents like SO₂CH₃ () and Br () improve antimicrobial and ROS-generating activities, likely through enhanced target binding or redox cycling .

Structural Conformation: The naphthalen-1-yl group at C2 induces a planar conformation, facilitating π-π stacking with aromatic residues in enzymes (e.g., Aurora kinases) . Crystal structure analyses of 2-(4-methoxynaphthalen-1-yl)-4H-chromen-4-one reveal intramolecular hydrogen bonds between the carbonyl group (C4=O) and adjacent substituents, stabilizing the chromenone core .

Synthetic Accessibility :

- Chlorinated derivatives often require multi-step syntheses involving halogenation (e.g., bromine or chlorine addition) under acidic or oxidative conditions ().

- Microwave-assisted methods improve yields for brominated analogs, reducing reaction times from hours to minutes .

Mechanistic Insights :

- The conjugated double bond in the chromen-4-one moiety is critical for bioactivity. Derivatives with a single bond (e.g., reduced flavones) show diminished potency, as seen in listeriolysin O (LLO) inhibition studies .

Biological Activity

3-Chloro-2-(naphthalen-1-yl)-4H-chromen-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process:

- Starting Materials : The synthesis begins with 2-hydroxyacetophenone and 1-naphthaldehyde.

- Condensation Reaction : A base, such as sodium hydroxide, facilitates the condensation of these materials to form an intermediate chalcone.

- Cyclization : The chalcone undergoes cyclization using a Lewis acid catalyst, such as aluminum chloride, to yield the chromenone core.

- Chlorination : Finally, chlorination occurs at the 3-position using a chlorinating agent like thionyl chloride to produce the final compound.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes critical for various biological processes.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

- Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways.

Pharmacological Effects

Research indicates that this compound exhibits multiple pharmacological activities:

Anticancer Properties

Studies have demonstrated that this compound possesses significant anticancer effects. For instance, it has been evaluated against various cancer cell lines, showing promising antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| A2780 | 12.5 |

| WM35 | 10.0 |

These results suggest that the compound effectively inhibits cancer cell growth and may serve as a potential therapeutic agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines and enzymes involved in inflammation, contributing to its therapeutic potential in inflammatory diseases .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, this compound has shown:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antioxidant Properties : Exhibits free radical scavenging activity, which may contribute to its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antiproliferative Activity Study : A study evaluated the antiproliferative effects on A2780 and WM35 cell lines, demonstrating significant inhibition of cell growth at low concentrations .

- Mechanistic Insights : Research indicated that the compound interacts with key molecular targets involved in cell cycle regulation and apoptosis, providing insights into its anticancer mechanisms .

- Comparative Analysis with Analogues : Comparative studies with structurally related compounds revealed that modifications at specific positions can enhance or reduce biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.